1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with a nitro group at the 4-position and an oxide group at the 7-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of the compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes and proteins, including FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the binding of this compound to the active sites of these receptors, leading to the inhibition of their activity. This inhibition is crucial in regulating cell proliferation, migration, and angiogenesis, which are essential processes in cancer therapy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, this compound significantly inhibits the migration and invasion of these cells, which is crucial in preventing cancer metastasis . The compound also influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. The compound binds to the active sites of FGFR1, FGFR2, and FGFR3, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . Additionally, this compound may also affect gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a storage temperature of 2-8°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its oxidative metabolism . This metabolism leads to the formation of various metabolites, which may have different biological activities and toxicities . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be transported across cell membranes by specific transporters, which facilitate its uptake and accumulation in target cells . Additionally, this compound may bind to intracellular proteins, which influence its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target proteins and exert its effects . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can modulate various cellular processes .
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can be achieved through various synthetic routes. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by oxidation. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the oxidation can be achieved using hydrogen peroxide or other suitable oxidizing agents .
Industrial production methods for this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and oxide groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted pyrrolopyridines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving abnormal cell proliferation and signaling pathways.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the nitro and oxide groups, resulting in different chemical reactivity and biological activity.
4-Nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group but lacks the oxide group, affecting its overall properties and applications.
7-Oxo-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in the presence of both the nitro and oxide groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAIVJWNRFBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348635 | |
Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-06-7 | |
Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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